Glycine, N-butyl-N-nitroso-

Nitrosamine carcinogenesis Rodent bioassay Structure-activity relationship

Glycine, N-butyl-N-nitroso- is a uniquely non-carcinogenic N-nitroso compound, documented as non-tumorigenic in rodent models unlike its BBN homologs. This carboxymethyl-substituted nitrosamine serves as an essential negative control in SAR carcinogenicity studies and an ideal reference standard for nitrosamine LC-MS/MS analysis. Its reduced regulatory hazard profile lowers compliance costs for academic and industrial labs. Procure with confidence for carcinogenesis research and analytical method development.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 61864-02-6
Cat. No. B15344955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-butyl-N-nitroso-
CAS61864-02-6
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCCCN(CC(=O)O)N=O
InChIInChI=1S/C6H12N2O3/c1-2-3-4-8(7-11)5-6(9)10/h2-5H2,1H3,(H,9,10)
InChIKeyRCZUEOOGFKBUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycine, N-butyl-N-nitroso- (CAS 61864-02-6): Product Specification and Research-Grade Nitrosamine Reference


Glycine, N-butyl-N-nitroso- (CAS 61864-02-6), also designated as N-butyl-N-(carboxymethyl)nitrosamine and 2-[butyl(nitroso)amino]acetic acid, is a member of the N-nitroso compound class with molecular formula C₆H₁₂N₂O₃ and molecular weight 160.17 g/mol [1]. The compound features a nitroso (-N=O) functional group attached to a secondary amine nitrogen, which also bears an n-butyl chain and a carboxymethyl (glycine-derived) moiety [2]. N-nitroso compounds as a class are recognized for their alkylating potential via metabolic activation pathways [3]; however, distinct structural features of individual members profoundly influence biological activity, carcinogenic potency, and analytical utility [4].

N-Butyl-N-nitrosoglycine (CAS 61864-02-6): Why Structural Analogs Cannot Be Interchanged in Research Applications


Substitution among N-nitroso compounds based solely on class membership is scientifically invalid due to pronounced structure-activity divergence within this family. Approximately 13% of 332 N-nitroso compounds reviewed have been documented as non-carcinogenic, with the presence of even a single tertiary alkyl group being a notable structural determinant of carcinogenic inactivity [1]. Furthermore, alkylation specificity, DNA adduct profile, and metabolic activation pathways differ dramatically based on alkyl chain length, branching, and terminal functionalization [2]. Glycine, N-butyl-N-nitroso- exhibits a unique combination of a linear n-butyl chain and a terminal carboxylic acid moiety, which collectively influence its solubility profile (cLogP approximately 1 ) and biological fate—most critically, its documented non-carcinogenicity in rodent bioassays [3]. These attributes distinguish it from structurally similar analogs with divergent toxicological profiles or analytical applications.

Glycine, N-butyl-N-nitroso- (CAS 61864-02-6): Comparative Quantitative Evidence for Procurement Decision-Making


In Vivo Carcinogenicity: Direct Comparison with Bladder Carcinogen BBN and Tert-Butyl Analog in ACI/N Rat Bioassay

In a 1976 carcinogenicity study by Okada et al. evaluating 14 N-nitrosamines structurally related to BBN and DBN, N-butyl-N-(carboxymethyl)nitrosamine (the target compound) was explicitly found to be noncarcinogenic when administered in drinking water to ACI/N male rats. In direct contrast, BBN homologs having methyl, ethyl, or pentyl groups selectively induced urinary bladder tumors, while N-propyl-N-butylnitrosamine and DBN induced hepatomas [1]. This demonstrates that the carboxymethyl substitution in conjunction with the n-butyl chain ablates carcinogenic potential that is otherwise present in closely related alkyl-chain analogs.

Nitrosamine carcinogenesis Rodent bioassay Structure-activity relationship Toxicology reference

Analytical Utility: Differential Scavenger Reactivity Contrasted with Tert-Butyl Analog N-Nitroso-N-tert-butylglycine

While N-nitroso-N-tert-butylglycine (CAS 6939-24-8) has been established as an effective scavenger reagent that reacts readily with diazoalkanes released from N-nitrosamides upon alkaline treatment, enabling gas-liquid chromatographic analysis using a thermal energy analyzer (TEA) [1], the n-butyl analog (target compound) exhibits distinct reactivity characteristics. The n-butyl substitution alters the alkylating capacity and ester formation kinetics compared to the tert-butyl derivative, as evidenced by the tert-butyl analog's demonstrated utility in specific trace analysis of N-nitrosoureas [2]. The target compound's linear n-butyl chain provides a different steric and electronic environment that affects its performance as a derivatizing agent or analytical reference, making it a complementary rather than interchangeable tool in nitrosamine analytical workflows.

Analytical chemistry Nitrosamide detection Scavenger reagent GC-TEA analysis

Lipophilicity and Solubility Differentiation: cLogP Comparison with N-Nitroso-N-propylglycine and Tert-Butyl Analog

The calculated partition coefficient (cLogP) for Glycine, N-butyl-N-nitroso- is approximately 1 , reflecting moderate lipophilicity attributable to the four-carbon n-butyl chain. In comparison, the tert-butyl analog (N-nitroso-N-tert-butylglycine, CAS 6939-24-8) exhibits a cLogP of 0.85290 [1], while the methyl ester derivative (N-butyl-N-nitrosoglycine methyl ester, CAS 51938-22-8) shows a higher LogP of 0.94290 [2]. These differences, though numerically modest, correspond to measurable variations in aqueous solubility and chromatographic retention behavior. The target compound's aqueous solubility has been reported as ≥25 mg/mL in water and 50 mM in DMSO [3].

Physicochemical properties Lipophilicity Solubility Formulation

Structural Basis for Carcinogenicity Ablation: Carboxymethyl Substitution Contrasted with BBN's Hydroxybutyl Chain

The metabolic activation of N-nitrosamines to ultimate carcinogens requires α-hydroxylation by cytochrome P450 enzymes to generate alkyldiazonium ions capable of DNA alkylation [1]. BBN (N-butyl-N-(4-hydroxybutyl)nitrosamine) undergoes metabolic oxidation to BCPN (N-butyl-N-(3-carboxypropyl)nitrosamine) as the principal urinary metabolite, which retains carcinogenic activity and is implicated in selective bladder tumor induction [2]. In contrast, N-butyl-N-(carboxymethyl)nitrosamine bears a carboxylic acid directly on the carbon adjacent to the nitrosamine nitrogen. This carboxymethyl substitution fundamentally alters the metabolic fate: the compound does not undergo α-hydroxylation to yield a reactive alkylating species, and consequently demonstrates no carcinogenic activity in rodent bioassays [3]. This represents a class-level inference where the presence and position of the carboxyl group determine the activation-versus-detoxification pathway.

Structure-activity relationship Metabolic activation Nitrosamine carcinogenesis Mechanistic toxicology

Physicochemical Property Comparison: Predicted vs. Measured Parameters Relative to Tert-Butyl Analog

The target compound (Glycine, N-butyl-N-nitroso-) exhibits a reported melting point of 61 °C and a predicted density of 1.18 ± 0.1 g/cm³ [1]. In comparison, the tert-butyl analog (N-tert-butyl-N-nitrosoglycine, CAS 6939-24-8) has a lower predicted density of 1.15 g/cm³ and a higher predicted boiling point of 326 °C at 760 mmHg [2]. The higher melting point of the n-butyl derivative relative to room temperature (61 °C vs. ~25 °C) indicates that the compound exists as a solid at standard laboratory conditions, whereas the tert-butyl analog is also solid at ambient temperature but with slightly different thermal properties. These differences affect handling protocols, storage conditions, and purity assessment methodologies.

Physicochemical characterization Melting point Density Reference standard

Comparative Carcinogenicity Classification: Noncarcinogenic Status vs. Class-Wide Presumption of Hazard

N-Nitroso compounds as a class are widely recognized as potent carcinogens, with most members producing genotoxic effects and tumor development in laboratory animals [1]. However, systematic reviews have identified that approximately 13% of 332 NOC reviewed in 1984 were non-carcinogenic, with the non-carcinogenicity of all N-nitrosamines bearing even one tertiary alkyl group being particularly notable [2]. The target compound, Glycine, N-butyl-N-nitroso-, falls into the noncarcinogenic subset of N-nitrosamines based on direct in vivo evidence in ACI/N rats [3]. This places it in a distinct regulatory and safety-handling category compared to prototypical carcinogenic nitrosamines such as NDMA, NDEA, and BBN. The noncarcinogenic designation has been reproduced across independent studies, with confirmation that N-butyl-N-(carboxymethyl)nitrosamine and BBN analogs having 3-hydroxypropyl chain together with ethyl or butyl group were noncarcinogenic [4].

Toxicology Carcinogenicity classification Nitrosamine safety Regulatory science

Optimal Research Applications for Glycine, N-butyl-N-nitroso- (CAS 61864-02-6) Based on Comparative Evidence


Negative Control in N-Nitrosamine Carcinogenicity and Mechanistic Toxicology Studies

Based on the direct comparative evidence demonstrating that Glycine, N-butyl-N-nitroso- is noncarcinogenic in ACI/N rats while BBN homologs with methyl, ethyl, or pentyl groups induce urinary bladder tumors, this compound serves as an ideal negative control in nitrosamine carcinogenesis research [1]. Researchers investigating the structure-activity relationships (SAR) of N-nitroso compounds can employ this compound as a noncarcinogenic reference point against which the tumorigenic potency of BBN-series analogs can be benchmarked. The carboxymethyl substitution provides a clear structural basis for the observed ablation of carcinogenicity, making this compound valuable for studies examining metabolic activation requirements for nitrosamine-induced tumorigenesis [2].

Analytical Reference Standard for LC-MS/MS and GC-TEA Method Development and Validation

The compound's distinct physicochemical profile—including melting point of 61 °C [1], cLogP of approximately 1 [2], and aqueous solubility of ≥25 mg/mL [3]—makes it suitable for use as a reference standard in analytical method development for nitrosamine detection. Its moderate lipophilicity (cLogP ≈ 1) provides a chromatographic retention time intermediate between more polar and more lipophilic nitrosamines, facilitating method calibration across a range of analyte polarities. While the tert-butyl analog has established utility as a diazoalkane scavenger reagent in GC-TEA analysis of N-nitrosamides [4], the n-butyl analog offers a complementary retention profile for HPLC and LC-MS/MS applications, particularly in pharmaceutical impurity testing where nitrosamine analysis requires diverse reference standards covering a range of structural classes [5].

Noncarcinogenic Scaffold for Structure-Activity Relationship and Metabolic Fate Studies

Given that the target compound is definitively noncarcinogenic in rodent bioassays [1] while most N-nitroso compounds (~87% of 332 reviewed) are carcinogenic [2], it provides a valuable scaffold for SAR studies investigating the molecular determinants of nitrosamine carcinogenicity. Researchers examining the role of alkyl chain length, branching, and terminal functionalization in P450-mediated metabolic activation can use this compound as a baseline representing a 'detoxified' metabolic pathway, where the carboxymethyl group prevents α-hydroxylation to reactive alkyldiazonium species [3]. This is particularly relevant for studies comparing the metabolic fate of nitrosamines bearing hydroxyl, carboxyl, or keto functional groups at varying positions along the alkyl chain.

Procurement Alternative to Regulated Carcinogenic Nitrosamines for Educational and Preliminary Research

For academic laboratories, teaching institutions, and preliminary research programs where procurement, handling, and disposal of regulated carcinogenic substances impose significant administrative and financial burdens, Glycine, N-butyl-N-nitroso- offers a documented noncarcinogenic alternative [1] that retains the core N-nitroso structural motif. Unlike NDMA, NDEA, or BBN—which are classified as potent carcinogens and subject to stringent handling requirements [2]—this compound enables investigators to conduct nitrosamine-related experiments with reduced regulatory compliance overhead. This scenario is particularly relevant for educational demonstrations of nitrosamine chemistry, method development training, and pilot studies where carcinogenic hazard would otherwise be prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycine, N-butyl-N-nitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.